Ethyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
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Overview
Description
Ethyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that features a unique structural motif where an indoline and a pyrrolidine ring are fused together through a spiro carbon. This compound is of significant interest in organic chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves a three-component 1,3-dipolar cycloaddition reaction. This reaction is carried out by generating azomethine ylides in situ from the condensation of isatins with sarcosine. The azomethine ylides then react with dipolarophiles such as trans-1,2-dibenzoylethylene under conventional heating . This method provides high regioselectivity and stereoselectivity, yielding the desired spirocyclic compound in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for ethyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in further cycloaddition reactions to form more complex spirocyclic structures.
Substitution Reactions: The presence of functional groups allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Azomethine Ylides: Generated in situ from isatins and sarcosine.
Dipolarophiles: Such as trans-1,2-dibenzoylethylene.
Heating: Conventional heating is typically used to facilitate the reactions.
Major Products
The major products formed from these reactions are various spirocyclic derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals with potential anticancer, antimicrobial, and antiviral activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biological Studies: The compound’s biological activity can be studied to understand its interactions with various biological targets.
Mechanism of Action
The mechanism of action of ethyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into the binding pockets of proteins, potentially inhibiting their function. This can lead to various biological effects, such as the inhibition of enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,2’-quinazoline]-2,4’-dione: Another spirocyclic compound with similar structural features.
Spiro[indoline-3,2’-pyrrolizine]-2-one: Shares the spirocyclic indoline core but differs in the fused ring system.
Uniqueness
Ethyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is unique due to its specific combination of an indoline and a pyrrolidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for further research and development .
Properties
IUPAC Name |
ethyl 2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-19-13(18)16-8-7-14(9-16)10-5-3-4-6-11(10)15-12(14)17/h3-6H,2,7-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRCXQLEHYKLDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(C1)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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